molecular formula C8H11BN2O3 B597605 (5-(Acetamidomethyl)pyridin-3-yl)boronic acid CAS No. 1310403-80-5

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid

Cat. No.: B597605
CAS No.: 1310403-80-5
M. Wt: 193.997
InChI Key: IUJUCLWECOBMFH-UHFFFAOYSA-N
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Description

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Acetamidomethyl)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of this process .

Chemical Reactions Analysis

Types of Reactions

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases (e.g., potassium carbonate), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Acetamidomethyl)pyridin-3-yl)boronic acid is unique due to the presence of the acetamidomethyl group, which can provide additional sites for chemical modification and enhance its utility in various applications. This structural feature distinguishes it from other pyridinylboronic acids and can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

[5-(acetamidomethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3/c1-6(12)11-4-7-2-8(9(13)14)5-10-3-7/h2-3,5,13-14H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJUCLWECOBMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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